molecular formula C22H23ClN4O5 B2506557 ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate CAS No. 921806-24-8

ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate

Katalognummer B2506557
CAS-Nummer: 921806-24-8
Molekulargewicht: 458.9
InChI-Schlüssel: PEVBGUVXGFYCTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple ring structures, including pyridine and pyrimidine rings, which are often substituted with various functional groups such as chlorophenyl groups, methyl groups, and ethyl ester groups. The presence of these functional groups can significantly affect the molecule's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate involves the preparation and X-ray diffraction analysis of the crystal structure, indicating a monoclinic space group and the presence of two crystallographically independent molecules in the asymmetric unit . Another related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, was synthesized through a cyclization reaction catalyzed by piperidine, followed by reactions with different hydrazines to yield a variety of derivatives . These studies suggest that the synthesis of such compounds often involves complex reactions and careful analysis to determine the structure of the resulting molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This technique allows for the precise determination of the molecular geometry, including bond lengths and angles, as well as the overall three-dimensional arrangement of the atoms within the crystal. The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For example, the reaction of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines resulted in the formation of pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes through cyclocondensation, indicating the potential for nucleophilic substitution and condensation reactions . Additionally, the cyclization and subsequent reactions with hydrazines of a related compound led to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions highlight the versatility and reactivity of the pyrimidine and pyridine rings when substituted with various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonding, as seen in the supramolecular aggregation of related polysubstituted pyridines through C-H...O, C-H...F, and C-H...π interactions, can affect the compound's solubility, melting point, and crystal formation . The crystallographic data provided for a related compound, including the space group, cell dimensions, and density, are essential for understanding the material's physical properties . These properties are critical for the compound's potential applications in various fields, such as pharmaceuticals, where solubility and stability are key considerations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Unexpected Transformation and Antibacterial Activity : A cyclization reaction involving N-(4-chlorophenyl)-β-alanine and piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which was further reacted to produce various derivatives. Some of these compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).
  • Crystal Structure Elucidation : The crystal structure of a similar compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using single-crystal X-ray diffraction, providing insights into its molecular arrangement (Hu Yang, 2009).

Synthesis of Derivatives

  • Pyrido and Thieno Derivatives Synthesis : Several derivatives of ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate were synthesized, exploring the chemical diversity and potential biological activities of these compounds (Ahmed, 2003).
  • Pyrrolopyridine Analogues and Antibacterial Activity : Synthesis of pyrrolopyridine analogs led to compounds with in vitro antibacterial activity, indicating potential applications in antimicrobial research (Toja et al., 1986).

Biological Activity Studies

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (Hafez et al., 2016).
  • Inhibition of Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs were identified as inhibitors of AP-1 and NF-κB mediated transcriptional activation, suggesting a role in gene regulation (Palanki et al., 2002).

Eigenschaften

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5/c1-3-32-21(30)13-8-10-26(11-9-13)19(28)16-12-25(2)18-17(16)24-22(31)27(20(18)29)15-6-4-14(23)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBGUVXGFYCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.